N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
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Overview
Description
N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxymethylphenyl group, a nitropyrazolyl group, and a propanohydrazide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Methoxymethylphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base to form the methoxymethylphenyl intermediate.
Formation of the Nitropyrazolyl Intermediate: This step involves the nitration of pyrazole to form the nitropyrazolyl intermediate.
Condensation Reaction: The final step involves the condensation of the methoxymethylphenyl intermediate with the nitropyrazolyl intermediate in the presence of a hydrazide to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s potential biological activities, such as its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{(E)-1-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]METHYLIDENE}-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE can be compared with other similar compounds, such as:
Properties
IUPAC Name |
N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-3-(3-nitropyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5/c1-25-11-13-9-12(3-4-14(13)26-2)10-17-18-16(22)6-8-20-7-5-15(19-20)21(23)24/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,18,22)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLSCHFXYJCOMM-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C=CC(=N2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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